

Application Notes and Protocols: Triphenylphosphonium Bromide Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: Triphenylphosphonium bromide

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These application notes provide a comprehensive overview of the use of triphenylphosphonium (TPP) bromide derivatives in medicinal chemistry, with a focus on their synthesis, mechanism of action, and applications as therapeutic agents. Detailed protocols for key experiments are provided to facilitate the evaluation of these compounds in a laboratory setting.

Introduction to Triphenylphosphonium Bromide Derivatives

Triphenylphosphonium (TPP) cations are lipophilic, delocalized cations that have emerged as a powerful tool in medicinal chemistry for targeting bioactive molecules to mitochondria.^{[1][2]} The large negative membrane potential across the inner mitochondrial membrane (approximately -150 to -180 mV) drives the accumulation of these positively charged TPP conjugates within the mitochondrial matrix, often reaching concentrations 100- to 1000-fold higher than in the cytoplasm.^{[1][3]} This targeted delivery strategy enhances the therapeutic efficacy of various drugs while minimizing off-target side effects.^[4]

The primary applications of TPP bromide derivatives in medicinal chemistry include:

- **Anticancer Agents:** Targeting mitochondria in cancer cells disrupts their energy metabolism, increases oxidative stress, and induces apoptosis.^{[2][4]}

- **Antimicrobial Agents:** The structural and bioenergetic similarities between bacterial and mitochondrial membranes make TPP derivatives effective against a range of pathogens, including drug-resistant strains.[\[5\]](#)[\[6\]](#)
- **Neuroprotective Agents:** By delivering antioxidants and other protective molecules to the mitochondria, TPP derivatives can mitigate mitochondrial dysfunction, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Synthesis of Triphenylphosphonium Bromide Derivatives

The synthesis of TPP-conjugated molecules typically involves the reaction of triphenylphosphine with an alkyl halide derivative of the desired pharmacophore.

General Protocol for the Synthesis of Alkyl-Triphenylphosphonium Bromide Derivatives[\[11\]](#)[\[12\]](#)

This protocol describes a general method for the synthesis of simple alkyl-TPP compounds, which can be adapted for the conjugation of various bioactive molecules.

Materials:

- Triphenylphosphine
- ω -Bromoalkane (e.g., 1,n-dibromoalkane)
- Acetonitrile (anhydrous)
- Toluene (anhydrous)
- Diethyl ether
- Argon or Nitrogen gas
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate

Procedure:

- In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.
- Add the desired ω -bromoalkane (1.1 equivalents) to the solution.
- Reflux the reaction mixture (e.g., at 110°C) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature. The product, an alkyl-**triphenylphosphonium bromide** salt, will often precipitate out of the solution.
- If precipitation does not occur, reduce the volume of toluene under vacuum to induce precipitation.
- Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
- Dry the purified product under vacuum.
- The final product can be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Quantitative Data of TPP Bromide Derivatives

The following tables summarize the in vitro activity of various TPP bromide derivatives from the literature.

Table 1: Anticancer Activity of TPP Bromide Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Quinazolinone-TPP Conjugate (5o)	MCF-7 (Breast)	6.56	[10]
Quinazolinone-TPP Conjugate (5o)	HepG2 (Liver)	14.52	[10]
Quinazolinone-TPP Conjugate (5o)	A549 (Lung)	7.51	[10]
Chrysin-TPP Conjugate (3i)	A2780 (Ovarian)	0.26	[1]
Chrysin-TPP Conjugate (3i)	HeLa (Cervical)	0.44	[1]
Chrysin-TPP Conjugate (3i)	MCF-7 (Breast)	1.15	[1]
Vindoline-TPP Conjugate (9g)	A2780 (Ovarian)	>10	[11]
Palmitic Acid-TPP Conjugate (TPP-PA)	PANC-1 (Pancreatic)	31	[12]
Palmitic Acid-TPP Conjugate (TPP-PA)	PANC-1 CSCs (Pancreatic)	18	[12]
Porphyrin-TPP@Xylan Nanoparticles	HT-29 (Colon)	0.14	[13]
Porphyrin-TPP@Xylan Nanoparticles	HCT-116 (Colon)	0.11	[13]
Triphenylphosphoranylidene Derivative (8c)	-	97.04 nM (AChE inhibition)	[7] [14] [15]

Table 2: Antimicrobial Activity of TPP Bromide Derivatives

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Reference
Ciprofloxacin-amide-TPP	MRSA ST5 5016	2.78	[6][16]
Ciprofloxacin-ester-TPP	MRSA ST5 5016	11.12	[6][16]
Pyrimidine-TPP Conjugate (2a)	S. aureus 222 (MRSA)	0.39	[17]
Pyrimidine-TPP Conjugate (11)	S. aureus 222 (MRSA)	0.39	[17]
Alkynyl-quinazoline-dione-TPP Conjugate (4d)	S. aureus	0.2-0.9 µM	[18]
Alkyl-triphenylphosphonium (C14)	S. aureus CECT 976	≤ 64	[19]
Triphenylamine-based phosphonium IL	S. aureus	0.5 mg/L	[20]

Key Experimental Protocols

Measurement of Mitochondrial Membrane Potential using JC-1[2][4][15][23][24]

The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential ($\Delta\Psi_m$). JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from red (~590 nm) to green (~529 nm). A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Materials:

- JC-1 dye
- DMSO
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Black 96-well microtiter plate
- Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure (for Microplate Reader):

- Culture cells in a 96-well black microtiter plate to the desired confluency.
- Treat the cells with the TPP bromide derivative at various concentrations. Include a vehicle control.
- Prepare a 1-10 μM JC-1 working solution in cell culture medium. The optimal concentration should be determined for each cell type.
- Remove the treatment medium and add the JC-1 working solution to each well.
- Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
- Aspirate the JC-1 solution and wash the cells with pre-warmed PBS.
- Add pre-warmed PBS or cell culture medium to each well.
- Measure the fluorescence intensity at Ex/Em: 535nm/595nm for JC-1 aggregates (red) and at Ex/Em: 485nm/535nm for JC-1 monomers (green).
- Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Superoxide using MitoSOX Red[3][5][25][26][27]

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a major reactive oxygen species (ROS). Upon oxidation, the probe fluoresces red.

Materials:

- MitoSOX Red reagent
- DMSO (high-quality, anhydrous)
- Hank's Balanced Salt Solution (HBSS) with calcium and magnesium or other suitable buffer
- Cell culture plates or coverslips
- Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure (for Fluorescence Microscopy):

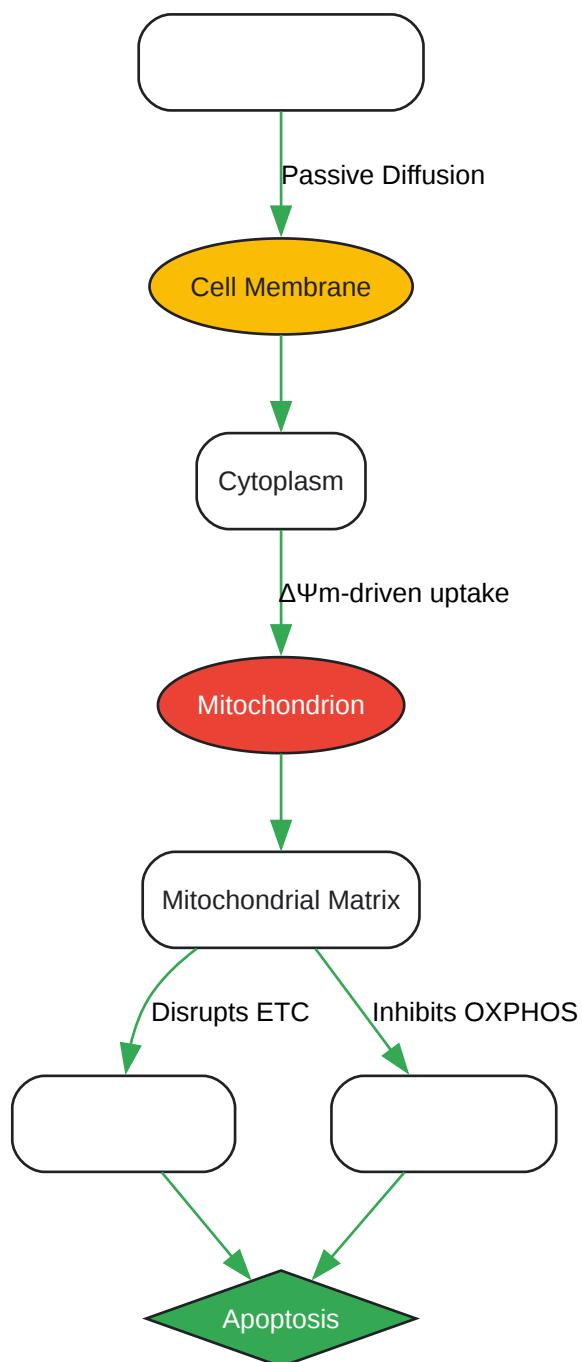
- Culture cells on coverslips or in imaging-appropriate plates to the desired confluency.
- Prepare a 5 mM MitoSOX Red stock solution by dissolving 50 µg of MitoSOX Red in 13 µL of DMSO.
- Prepare a 1-5 µM MitoSOX Red working solution by diluting the stock solution in pre-warmed HBSS. The optimal concentration should be determined for each cell type.
- Remove the culture medium and add the pre-warmed MitoSOX Red working solution to the cells.
- Incubate the cells for 10-30 minutes at 37°C, protected from light.
- Gently wash the cells three times with pre-warmed HBSS to remove any unbound probe.
- Mount the cells in a warm buffer and image immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation: ~510 nm, Emission: ~580 nm).

- An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.

Visualizations of Pathways and Workflows

Mechanism of Mitochondrial Targeting and Action

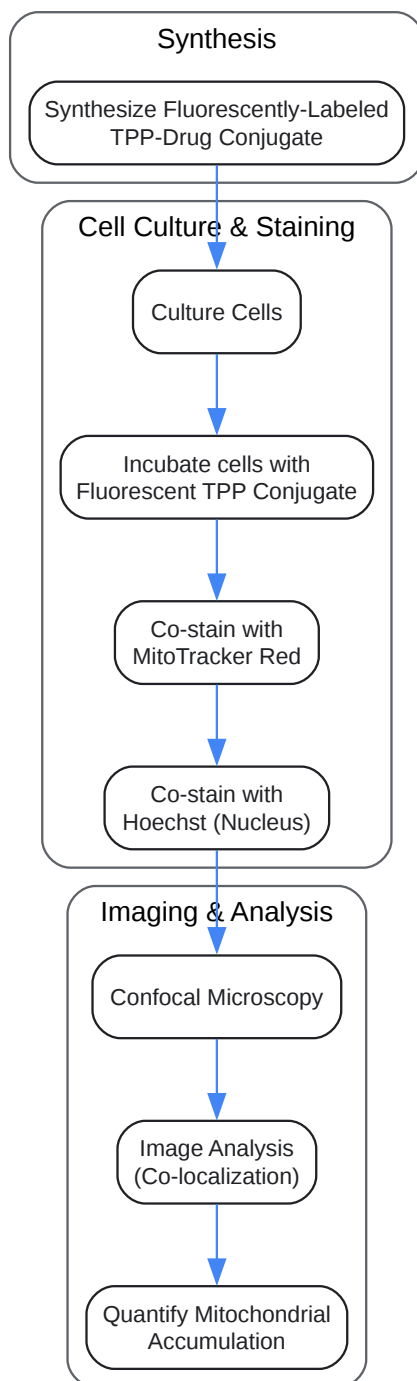
Mechanism of TPP Derivative Action

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Caption: Mitochondrial targeting and mechanism of action of TPP derivatives.

Experimental Workflow for Evaluating Mitochondrial Targeting

Workflow for Mitochondrial Targeting Evaluation

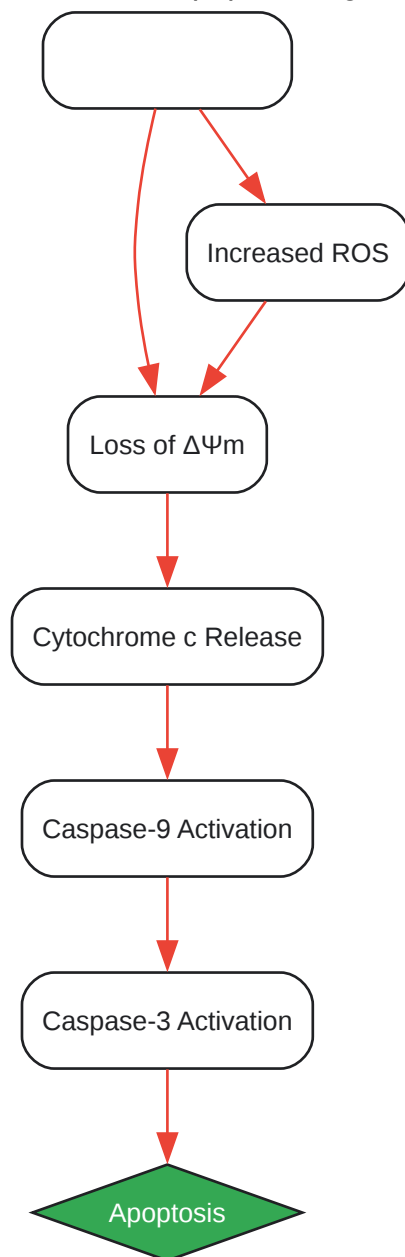


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Caption: Experimental workflow for confirming mitochondrial localization.

Signaling Pathway: TPP-Induced Apoptosis

TPP-Induced Apoptotic Signaling



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Caption: A simplified signaling pathway for TPP-induced apoptosis.

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